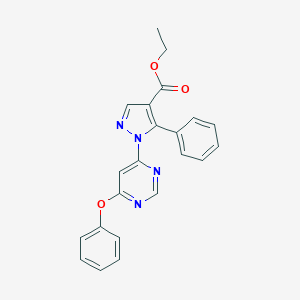![molecular formula C16H11FN4S B287267 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287267.png)
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, and antifungal activities. It has also been investigated for its potential as an anti-inflammatory and analgesic agent.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors in the body. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. It has also been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it is relatively easy to synthesize. It also has a high degree of stability, which makes it suitable for long-term storage. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to study its effects on specific enzymes or receptors in the body to better understand its mechanism of action. Additionally, it may be worthwhile to investigate its potential as an antimicrobial and antifungal agent in vivo.
Métodos De Síntesis
The synthesis of 3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl chloride with 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid hydrazide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Propiedades
Nombre del producto |
3-(4-Fluorobenzyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C16H11FN4S |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11FN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h1-9H,10H2 |
Clave InChI |
CDVKGLYFLXDKCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287198.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287200.png)
![6-[(4-Fluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287201.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287202.png)
![{6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl 4-fluorophenyl ether](/img/structure/B287204.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287206.png)
![6-[1-(2-Fluoro[1,1'-biphenyl]-4-yl)ethyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287207.png)